molecular formula C22H26N2OS B2878058 N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-15-2

N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2878058
CAS No.: 851412-15-2
M. Wt: 366.52
InChI Key: XCPIQJKOGJSPCS-UHFFFAOYSA-N
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Description

N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic indole-thioacetamide derivative of significant interest in medicinal chemistry and antiviral research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals . Compounds featuring the (1H-indol-3-yl)thioacetamide scaffold have demonstrated substantial potential as inhibitors of viral replication. Specifically, closely related derivatives have been identified as novel inhibitors against Human Respiratory Syncytial Virus (RSV), a major global cause of lower respiratory tract infections . These inhibitors have shown excellent activity in vitro, with some analogues functioning as inhibitors of viral membrane fusion, while others act at the stage of viral genome replication and transcription . The core structure of this chemical class allows researchers to probe specific biological mechanisms. The indole moiety is a privileged structure in pharmacology, frequently found in molecules that interact with various biological targets. The addition of a thioacetamide linker and an N-mesityl group creates a unique molecular architecture suitable for structure-activity relationship (SAR) studies. Its primary research value lies in its utility as a chemical tool for investigating viral lifecycles and developing novel antiviral strategies, particularly against RSV for which there are limited treatment options . Researchers can utilize this compound to explore new mechanisms of action, potentially contributing to the development of future therapeutic candidates.

Properties

IUPAC Name

2-(1-propylindol-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c1-5-10-24-13-20(18-8-6-7-9-19(18)24)26-14-21(25)23-22-16(3)11-15(2)12-17(22)4/h6-9,11-13H,5,10,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPIQJKOGJSPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The thioacetamide group may also play a role in binding to specific proteins or other biomolecules, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s mesityl and 1-propylindole groups distinguish it from related acetamide derivatives (Table 1). For instance:

  • Compound 23 (): Features a cyanomethylphenyl group and a triazinoindole-thioacetamide core. The electron-withdrawing cyano group may enhance metabolic stability compared to the electron-rich mesityl group .
  • Compound 2 () : Contains a pyridine-thioacetamide moiety with styryl substituents, which could improve π-π stacking interactions in biological targets compared to the mesityl group’s steric bulk .
  • (R)-N-Methyl-2-(2-methylindolyl)-2-((2-nitrophenylthio)amino)acetamide (): Includes a nitro group on the thiophenyl ring and a methylindole, offering contrasting electronic effects (strong electron-withdrawing vs. mesityl’s electron-donating nature) .

Physicochemical Properties

Melting points, solubility, and stability vary significantly with substituents:

  • The mesityl group’s bulkiness likely increases hydrophobicity, reducing aqueous solubility compared to compounds with smaller aryl groups (e.g., 4-chlorophenyl in ) .
  • Melting points for analogs in range from 159–187°C, influenced by nitro and methyl groups. The mesityl group’s symmetry might elevate the target compound’s melting point above this range .

Table 1: Comparison of Key Acetamide Derivatives

Compound Name (Reference) Key Substituents Molecular Weight* Melting Point (°C) Biological Activity
N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide Mesityl, 1-propylindole, thioether ~424.5 (calc.) N/A Not reported
Compound 23 Cyanomethylphenyl, triazinoindole ~433.5 N/A Hit identification (proteins)
Compound 2 Pyridine, styryl, 4-chlorophenyl ~511.0 N/A Insecticidal (Aphis craccivora)
(R)-N-Methyl-2-(2-methylindolyl)-... 2-Methylindole, 2-nitrophenylthio, methyl ~414.4 159–187 Enantioselective synthesis

*Calculated based on structural formulas where exact data are unavailable.

Biological Activity

N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in cancer research and as a modulator of various biological pathways. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of mesityl acetamide with 1-propylindole derivatives. The resulting compound possesses a unique thioacetamide structure that may contribute to its biological activity. The presence of the indole moiety is noteworthy, as indole derivatives are known for their diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related indole-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. One such compound exhibited IC50 values of 0.34 μM against MCF-7 cells, indicating potent activity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 7dHeLa0.52
Compound 7dMCF-70.34
Compound 7dHT-290.86

Mechanistic studies suggest that these compounds induce cell apoptosis and arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, similar to colchicine . This effect was confirmed through immunofluorescence assays showing disrupted microtubule networks in treated cells.

Inhibition of Cyclooxygenase Enzymes

In addition to anticancer activity, some derivatives of acetamides have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes. Preliminary results indicated that certain acetamide-based compounds exhibited moderate inhibitory activity against COX I and COX II, suggesting potential anti-inflammatory properties .

The biological activity of this compound may be attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : Like other indole derivatives, this compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Cyclooxygenase Inhibition : The ability to inhibit COX enzymes suggests a pathway for reducing inflammation and potentially modulating pain responses.
  • Interaction with Cannabinoid Receptors : Although not directly confirmed for this specific compound, related indole compounds have shown activity at cannabinoid receptors, which could indicate a broader spectrum of pharmacological effects .

Case Studies and Research Findings

Research into related compounds has provided insights into their pharmacological profiles. For example, studies involving cannabinoid-like compounds revealed antiseizure activities in mouse models, highlighting the versatility of indole derivatives in therapeutic applications beyond cancer treatment .

Case Study: Anticancer Activity Evaluation
A study evaluated various indole derivatives for their antiproliferative effects on cancer cell lines. The findings indicated that modifications to the indole structure significantly impacted biological activity, emphasizing the importance of structural optimization in drug development.

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